2H-Cyclopenta[B]quinoxaline
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Overview
Description
2H-Cyclopenta[B]quinoxaline is a heterocyclic aromatic compound that consists of a quinoxaline ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Cyclopenta[B]quinoxaline can be achieved through various methods. One notable method involves the visible-light-induced radical cascade cyclization of oxime esters and aryl isonitriles. This process integrates the in situ-formed nitrile radical followed by cascade radical isonitrile/nitrile insertion-cyclization
Industrial Production Methods: Industrial production of this compound typically involves the use of eco-friendly and cost-effective methods. For instance, the use of recyclable catalysts under solvent-free conditions has been reported to be highly efficient . These methods not only reduce the environmental impact but also enhance the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2H-Cyclopenta[B]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline N-oxides, while reduction reactions can produce dihydroquinoxalines.
Scientific Research Applications
2H-Cyclopenta[B]quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activity, it is being explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2H-Cyclopenta[B]quinoxaline involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as tyrosine kinases and topoisomerases, which are crucial for cell proliferation and survival . The compound’s antioxidant properties also play a role in its biological activity, as it can scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Quinoxaline: A benzopyrazine system with similar biological activities.
Cyclopenta[B]quinoline: Another fused heterocyclic compound with comparable structural features.
Phenanthroline: Known for its coordination chemistry and biological applications.
Uniqueness: 2H-Cyclopenta[B]quinoxaline stands out due to its unique fusion of a quinoxaline ring with a cyclopentane ring, which imparts distinct physicochemical properties and enhances its biological activity. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Biological Activity
2H-Cyclopenta[B]quinoxaline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, particularly its antimicrobial, anticancer, and anti-inflammatory properties, as well as its potential mechanisms of action.
Chemical Structure and Properties
This compound is characterized by a fused bicyclic structure that enhances its pharmacological properties. The unique arrangement of nitrogen atoms within the quinoxaline framework contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study synthesized several quinoxaline derivatives and evaluated their activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The findings revealed that specific derivatives demonstrated potent antibacterial effects, with minimum inhibitory concentration (MIC) values ranging from 375 µg/mL to 3000 µg/mL depending on the structure and substituents present on the quinoxaline ring .
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|---|
4b | Staphylococcus aureus | 375 | High |
4h | Enterococcus faecalis | 375 | High |
6h | Candida albicans | 750 | Moderate |
Control | - | - | No activity |
Anticancer Activity
The potential anticancer properties of this compound have also been investigated. Research has shown that certain derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. For instance, studies on quinoxaline derivatives indicated that they could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins .
Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, compounds derived from this compound have shown promise in reducing inflammation. In vitro studies demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. The anti-inflammatory effects are believed to be mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways .
Case Studies
- Synthesis and Evaluation : A recent study synthesized a series of quinoxaline derivatives incorporating various substituents. The antimicrobial activity was evaluated using standard methods against several pathogens, revealing that specific modifications enhanced their efficacy significantly .
- Molecular Docking Studies : Molecular docking studies were conducted to predict the binding affinity of synthesized compounds to bacterial proteins. Compounds such as 4b and 4h showed high binding energies (-8.79 and -8.63 kcal/mol respectively), indicating strong interactions with target proteins involved in bacterial survival mechanisms .
Properties
CAS No. |
774-68-5 |
---|---|
Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2H-cyclopenta[b]quinoxaline |
InChI |
InChI=1S/C11H8N2/c1-2-5-9-8(4-1)12-10-6-3-7-11(10)13-9/h1-2,4-7H,3H2 |
InChI Key |
LASJUROBSVVXIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C(=C1)N=C3C=CC=CC3=N2 |
Origin of Product |
United States |
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